3-Chloroisoxazole-5-carboxamide
Overview
Description
3-Chloroisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst, leading to the formation of the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic strategies is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form the isoxazole ring.
Bases: Employed in condensation reactions to facilitate the formation of the isoxazole ring.
Major Products:
Amide Derivatives: Formed through substitution reactions involving nucleophiles.
Cycloaddition Products: Resulting from reactions with dipolarophiles.
Scientific Research Applications
3-Chloroisoxazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroisoxazole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its therapeutic potential .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-disubstituted isoxazoles share similar structural features and biological activities.
Indole Carboxamides: These compounds also contain the carboxamide moiety and exhibit enzyme inhibitory properties.
Uniqueness: 3-Chloroisoxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWVWLGJYFPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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